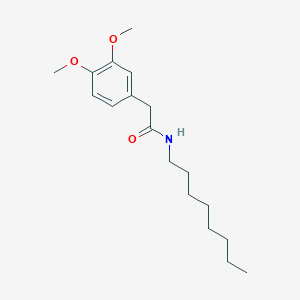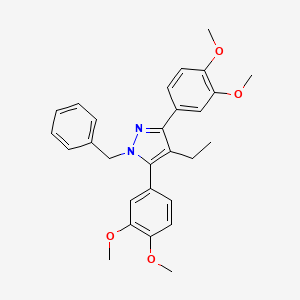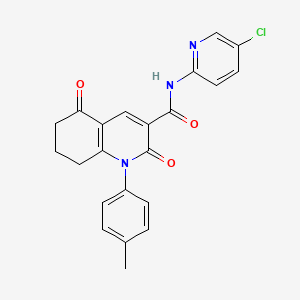
2-(3,4-dimethoxyphenyl)-N-octylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-N-octylacetamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an octyl chain, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-octylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with octylamine. The process can be summarized as follows:
Formation of the Acyl Chloride: 3,4-Dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.
Amidation Reaction: The acyl chloride is then reacted with octylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
The reaction is typically carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-octylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-octylamine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-N-octylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-octylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine backbone, known for its psychoactive properties.
3,4-Dimethoxyphenylacetic Acid: A precursor in the synthesis of various derivatives, including 2-(3,4-dimethoxyphenyl)-N-octylacetamide.
3,4-Dimethoxyphenylpropionamide: Another amide derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a long octyl chain and the 3,4-dimethoxyphenyl moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane permeability, making it suitable for various applications in medicinal and materials chemistry.
Propriétés
Formule moléculaire |
C18H29NO3 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-octylacetamide |
InChI |
InChI=1S/C18H29NO3/c1-4-5-6-7-8-9-12-19-18(20)14-15-10-11-16(21-2)17(13-15)22-3/h10-11,13H,4-9,12,14H2,1-3H3,(H,19,20) |
Clé InChI |
BLZIJLSKHKBAIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)CC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14926476.png)
![(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B14926482.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B14926494.png)
![4-[2-(difluoromethyl)pyrazol-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926497.png)


![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926519.png)
![(2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14926520.png)
![4-[4-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926528.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926539.png)
